Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 209.12 g/mol. This compound is recognized for its utility in various scientific applications, particularly in chemistry and biology, where it serves as a building block for more complex molecules and is involved in biological pathway studies.
Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride is classified primarily as an organic amine. It is derived from the reaction of -1-(pyridin-3-yl)ethan-1-amine with methyl iodide, followed by treatment with hydrochloric acid to form the dihydrochloride salt. The compound is cataloged under the CAS number 2219353-44-1.
The synthesis of methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride typically follows these steps:
This method allows for high yields and purity of the final product.
Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride features a chiral center at the carbon atom adjacent to the amine group. The structural representation can be summarized as follows:
The compound exhibits a pyridine ring structure, which contributes to its biological activity.
Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride can participate in several chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate.
The mechanism of action for methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride involves its interaction with specific biological targets such as receptors or enzymes. Upon binding to these targets, it can modulate their activity, resulting in various physiological effects. The specific pathways affected depend on the context of its application in research or therapeutic settings .
Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both research and industrial contexts .
Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride has diverse applications across multiple fields:
These applications underscore its significance as a versatile compound in scientific research and development.
The enantioselective synthesis of (R)-1-(pyridin-3-yl)ethylamine derivatives leverages asymmetric methodologies to achieve high enantiomeric excess (ee). Three principal strategies dominate industrial and academic workflows: biocatalytic transamination, chiral auxiliary-mediated reduction, and chiral pool utilization. Biocatalytic approaches employ transaminase enzymes (e.g., ATA-302) with pyridoxal-5′-phosphate (PLP) as a cofactor to convert prochiral ketones like 3-acetylpyridine to the target (R)-enantiomer. This method achieves >98% ee and 85–90% isolated yield under aqueous-phase conditions at 30–40°C, aligning with green chemistry principles [7].
Chiral auxiliaries, such as Evans oxazolidinones, enable diastereoselective reduction of imine precursors. Lithium hexamethyldisilazide (LiHMDS)-mediated enolization followed by borane reduction affords the (R)-configured amine with diastereomeric ratios exceeding 95:5. Subsequent auxiliary removal requires harsh hydrolytic conditions (e.g., hydrogen peroxide), reducing overall yields to 70–75% [7].
The chiral pool approach exploits commercially available enantiopure substrates like (R)-2-amino-2-phenylethyl acetate. Nucleophilic displacement with 3-pyridinyl motifs generates the target backbone with retained stereochemistry, though scalability is limited by substrate cost [3].
Table 1: Comparative Enantioselective Synthesis Methods
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Biocatalytic transamination | ATA-302/PLP | >98 | 85–90 | Enzyme immobilization cost |
Chiral auxiliary reduction | Evans oxazolidinone/LiHMDS | >95 | 70–75 | Auxiliary removal steps |
Chiral pool utilization | (R)-2-Amino-2-phenylacetate | >99 | 65–70 | High substrate cost |
Dihydrochloride salt formation enhances the crystallinity, stability, and handling of (R)-1-(pyridin-3-yl)ethylamine. The process involves reacting the free amine base with hydrochloric acid (HCl) in anhydrous ethereal or alcoholic solvents. Mechanistic studies reveal that proton transfer kinetics and supramolecular assembly govern crystal nucleation. Stoichiometric control is critical: A 2:1 HCl-to-amine ratio in ethanol at 0–5°C yields the highest purity dihydrochloride (97–99%) by minimizing monohydrochloride byproducts [3] [5].
Rotamer enrichment during salt formation is documented in patents, where solvent polarity directs isomer distribution. Ethanol/water mixtures (4:1 v/v) enrich the thermodynamically stable rotamer to 97:3 ratios, while aprotic solvents like acetonitrile reduce enrichment efficiency. Post-crystallization, lyophilization removes residual solvents without compromising hydrate stability [5].
Table 2: Salt Crystallization Optimization Parameters
Condition | Solvent System | HCl:Amine Ratio | Yield (%) | Purity (%) | Rotamer Ratio |
---|---|---|---|---|---|
Standard | Ethanol | 2:1 | 95 | 97 | 92:8 |
Optimized | Ethanol/water (4:1) | 2.2:1 | 98 | 99 | 97:3 |
Aprotic (suboptimal) | Acetonitrile | 2:1 | 85 | 91 | 85:15 |
Scale-up protocols demonstrate consistent 98% yield and >99% purity under Good Manufacturing Practice (GMP)-compliant conditions, validated via HPLC and differential scanning calorimetry [3].
Amine protection is indispensable during pyridinyl-ethylamine synthesis to avoid undesired side reactions. Three protecting groups dominate: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). Boc protection, using di-tert-butyl dicarbonate in tetrahydrofuran, provides moderate steric shielding and is cleaved by trifluoroacetic acid (TFA) with high efficiency (>95% deprotection yield). However, Boc is labile under acidic conditions, limiting its use in multi-step syntheses requiring acid-labile intermediates [9].
Cbz, installed via benzyl chloroformate, exhibits superior stability toward nucleophiles but necessitates hydrogenolysis for removal. This complicates scalability due to palladium catalyst costs and safety concerns with hydrogen gas. Fmoc, while base-labile (deprotectable with piperidine), offers orthogonality to acid-labile groups but suffers from inherent steric bulk, reducing acylation yields to 80–85% [9].
Orthogonal protection (e.g., concurrent Boc and Fmoc) enables selective functionalization of the ethylamine backbone. For instance, Fmoc-protected amines withstand Boc deprotection conditions, facilitating sequential modification of pyridine nitrogen and amine termini.
Table 3: Protecting Group Performance Metrics
Group | Installation Reagent | Deprotection Conditions | Yield (%) | Stability Limitations |
---|---|---|---|---|
Boc | Di-tert-butyl dicarbonate | TFA in dichloromethane | 90–95 | Acid-labile; unstable below pH 3 |
Cbz | Benzyl chloroformate | H₂/Pd-C in ethanol | 85–90 | Hydrogenation hazards |
Fmoc | 9-Fluorenylmethyl chloroformate | 20% piperidine in dimethylformamide | 80–85 | Base-sensitive; steric hindrance |
Microwave irradiation accelerates key steps in pyridinyl-ethylamine synthesis, notably imine formation and reduction. The condensation of 3-acetylpyridine with ammonium acetate under microwave irradiation (100°C, 150 W) reduces reaction times from 12 hours to 25 minutes while maintaining 90–92% yield. Subsequent catalytic hydrogenation using palladium on carbon (Pd-C) completes the backbone assembly [4] [8].
Catalytic asymmetric hydrogenation of N-acetyl enamines remains challenging due to catalyst poisoning by pyridine nitrogen. Modified catalysts, such as ruthenium-(S)-BINAP complexes with triethylamine as a neutralizing agent, achieve 88% ee and 94% conversion at 50 bar H₂ pressure. For non-enantioselective routes, transfer hydrogenation with ammonium formate and Pd-C in methanol affords the racemic amine in quantitative yield, though chiral resolution remains necessary [7] [8].
Continuous-flow systems further enhance efficiency, integrating microwave-assisted condensation with inline hydrogenation. This setup reduces purification demands and increases throughput to kilogram-scale outputs, as validated in pilot-scale syntheses of intermediates for kinase inhibitors [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1